2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, a benzylpiperidine moiety, and a thiazolidinone group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the benzylpiperidine and thiazolidinone groups. Common synthetic routes include condensation reactions, nucleophilic substitutions, and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone group to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrido[1,2-a]pyrimidin-4-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the thiazolidinone group can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols
Scientific Research Applications
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activity.
Biology: It has been investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly for the treatment of neurodegenerative diseases and cancer.
Industry: Its unique chemical properties make it a potential candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . It also exhibits neuroprotective effects by reducing oxidative stress and preventing cell death in neuronal cells. The compound’s ability to modulate multiple targets and pathways makes it a promising candidate for the development of multi-targeted therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-benzylpiperidin-1-yl)-2-(2,4,5-trimethylbenzenesulfonamido)benzoic acid
- N′-(4-benzylpiperidin-1-yl)alkylamine derivatives
Uniqueness
2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a pyrido[1,2-a]pyrimidin-4-one core, a benzylpiperidine moiety, and a thiazolidinone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C28H30N4O2S2 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H30N4O2S2/c1-2-3-14-32-27(34)23(36-28(32)35)19-22-25(29-24-11-7-8-15-31(24)26(22)33)30-16-12-21(13-17-30)18-20-9-5-4-6-10-20/h4-11,15,19,21H,2-3,12-14,16-18H2,1H3/b23-19- |
InChI Key |
SSQLMZYHHIVBCO-NMWGTECJSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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